molecular formula C3H3F3 B3031633 1,1,3-Trifluoroprop-1-ene CAS No. 58777-31-4

1,1,3-Trifluoroprop-1-ene

Cat. No.: B3031633
CAS No.: 58777-31-4
M. Wt: 96.05 g/mol
InChI Key: URZZGOOCQOQVOC-UHFFFAOYSA-N
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Description

1,1,3-Trifluoroprop-1-ene is an organic compound with the molecular formula C₃H₃F₃ It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3-Trifluoroprop-1-ene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 3-chloro-1,1,1-trifluoropropane in the presence of a base, such as an aqueous base, in an aqueous solvent component . Another method includes the reaction of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenols under base-mediated conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydrohalogenation processes, utilizing robust reaction conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,1,3-Trifluoroprop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Addition Reactions: The double bond in this compound can undergo addition reactions with various reagents, such as halogens and hydrogen halides.

    Polymerization: This compound can also undergo polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,3-Trifluoroprop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3-Trifluoroprop-1-ene involves its reactivity due to the presence of the fluorine atoms and the double bond. The fluorine atoms increase the electrophilicity of the compound, making it more reactive towards nucleophiles. The double bond allows for addition reactions, which are fundamental in its chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1,1,3-Trifluoroprop-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a double bond, which imparts distinct reactivity and makes it valuable in various synthetic applications.

Properties

IUPAC Name

1,1,3-trifluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3/c4-2-1-3(5)6/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZZGOOCQOQVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629199
Record name 1,1,3-Trifluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58777-31-4
Record name 1,1,3-Trifluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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